molecular formula C11H8Cl2N2O2 B2358616 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide CAS No. 478262-43-0

4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide

Cat. No. B2358616
M. Wt: 271.1
InChI Key: JDICKGGUWTVDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide is a chemical compound with a specific structure and properties . It’s also known by its synonyms: Benzamide, 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)-;4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using various techniques such as X-ray crystallography . The structure is crucial in understanding the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

This compound, like others, has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can influence how the compound behaves under different conditions.

Scientific Research Applications

Pharmaceuticals

  • Carbonic Anhydrase Inhibitors : Derivatives of 4-chloro-benzenecarboxamides, including 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide, have been identified as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These isozymes are involved in aqueous humor secretion in the eye, and the derivatives have shown potential as topically acting anti-glaucoma agents (Mincione et al., 2001).

Biochemistry

  • Anticancer Applications : A specific derivative, 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, has shown pro-apoptotic activity on melanoma cell lines, indicating potential as an anticancer agent (Yılmaz et al., 2015).

  • Antimicrobial Activity : Polymers synthesized from 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a closely related compound, exhibited significant antimicrobial activity, suggesting potential applications in antimicrobial therapeutics (Thamizharasi et al., 2002).

Materials Science

  • Thermodynamics and Vapor Pressure : Studies involving similar compounds have been conducted to understand their thermodynamic properties, such as vapor pressure and sublimation thermodynamics, which are crucial in material science applications (Volkova et al., 2015).

  • Herbicidal Activity : N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, structurally similar to 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide, have been designed and synthesized, showing significant herbicidal activity in agricultural applications (Sun et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its properties. It’s important to handle all chemicals with care and to follow safety protocols .

Future Directions

The future directions for research on this compound could include further studies on its properties, potential uses, and safety considerations .

properties

IUPAC Name

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICKGGUWTVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323805
Record name 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

CAS RN

478262-43-0
Record name 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.